1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Description

Historical Context and Classification of β-Carbolines

The classification of β-carbolines includes two primary categories: tetrahydro-β-carbolines (THβCs) and aromatic β-carbolines (βCs). THβCs are formed through the Pictet–Spengler reaction from indole-ethylamines or tryptophan and carbonyl compounds such as aldehydes or α-keto acids. The Pictet–Spengler reaction was first discovered in 1911 by Amé Pictet and Theodor Spengler, establishing a foundational method for β-carboline synthesis.

β-Carboline alkaloids are widespread in nature, with eight plant families known to express 64 different kinds of these compounds. For example, the β-carbolines harmine, harmaline, and tetrahydroharmine are components of the liana Banisteriopsis caapi and play a pivotal role in the pharmacology of indigenous psychedelic preparations. Moreover, the seeds of Peganum harmala (Syrian Rue) contain between 0.16% and 5.9% β-carboline alkaloids by dry weight.

A specific group of β-carboline derivatives, termed eudistomins, have been extracted from ascidians (marine tunicates of the family Ascidiacea) such as Ritterella sigillinoides, Lissoclinum fragile, or Pseudodistoma aureum. Additionally, nostocarboline was isolated from a freshwater cyanobacterium.

The fully aromatic β-carbolines occur in many foodstuffs, with the highest amounts detected in brewed coffee, raisins, and well-done fish and meats. Smoking is another source of fully aromatic β-carbolines, with levels reaching thousands of micrograms per smoker each day.

Structural Characteristics of Tetrahydro-β-carbolines

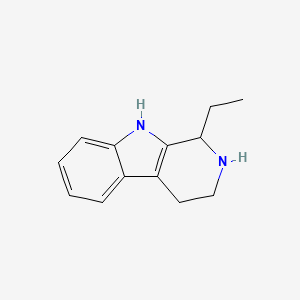

Tetrahydro-β-carbolines belong to the group of indole alkaloids and consist of a pyridine ring that is fused to an indole skeleton. The structure of β-carboline is similar to that of tryptamine, with the ethylamine chain re-connected to the indole ring via an extra carbon atom, producing a three-ringed structure. The biosynthesis of β-carbolines is believed to follow this route from analogous tryptamines.

Different levels of saturation are possible in the third ring, which affects the chemical and biological properties of these compounds. The basic structure can be represented as follows:

| Ring Structure | Characteristics |

|---|---|

| Pyridine ring | Fused to indole skeleton |

| Indole ring | Forms the core structure |

| Third ring | Variable saturation levels |

The formation of tetrahydro-β-carbolines typically occurs through the Pictet–Spengler reaction, which is a two-step process. The first step involves the condensation of aliphatic amine substrates such as tryptophan or tryptamine with aldehydes to generate an intermediate imine in situ. The intermediate imine then undergoes a 6-endo cyclization to produce the cyclized product, tetrahydro-β-carboline.

This reaction has been improved with various catalysts, including cyanuric chloride (trichloro-1,3,5-triazine, TCT), which has shown efficiency in catalyzing the Pictet–Spengler reaction involving both electron-withdrawing and electron-donating aldehydes. Additionally, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been found to act as both the solvent and catalyst to promote Pictet-Spengler reactions between tryptamine derivatives and aldehydes or activated ketones.

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Molecular Identity and Significance

This compound-3-carboxylic acid is a specific tetrahydro-β-carboline derivative with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. The compound's structure features an ethyl group at position 1 of the tetrahydro-β-carboline skeleton and a carboxylic acid group at position 3.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

| CAS Number | 109690-46-2 |

This compound has demonstrated several significant biological activities. Research has shown that this compound-3-carboxylic acid exhibits inhibitory effects on tumor cell proliferation, anti-inflammatory properties, and provides protection against oxidative stress. The inhibition of cyclooxygenase-2 (COX-2) by this compound is believed to be responsible for its ability to decrease the production of inflammatory mediators.

Furthermore, this compound-3-carboxylic acid may act as an antioxidant by inhibiting the formation of reactive oxygen species and preventing lipid peroxidation. These properties highlight the potential therapeutic value of this compound and explain the growing interest in its research.

Recent studies have expanded the understanding of β-carboline alkaloids, including novel derivatives such as coumarin glucoside β-carboline alkaloids isolated from Nitraria tangutorum Bobr. fruit, representing the first example of such compounds from natural products. These investigations continue to reveal the diverse structural variations and biological activities within the β-carboline family.

The synthesis of this compound-3-carboxylic acid typically involves the Pictet–Spengler reaction, which can be optimized using various catalysts and reaction conditions to improve yield and stereoselectivity. The development of efficient synthetic routes for this compound remains an active area of research, with implications for pharmaceutical applications.

Properties

IUPAC Name |

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344688 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6678-86-0 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis from Tryptophan Derivatives

One common method involves the use of tryptophan or its derivatives as starting materials. The general procedure includes the following steps:

Refluxing Tryptophan with Aldehyde : Tryptophan is refluxed with an appropriate aldehyde (e.g., vanillin or 3,4-dimethoxybenzaldehyde) in acetic acid to form an intermediate product.

Addition of Ammonia : After cooling, ammonia is added to adjust the pH, leading to precipitation of the product.

Oxidation : The crude product is then oxidized using potassium permanganate or similar oxidizing agents to yield the desired tetrahydro-beta-carboline structure.

Synthesis via Ethylation

Another method involves ethylation of tetrahydro-beta-carboline derivatives:

Starting Material : Ethyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be treated with bromoethanol in the presence of a base like potassium carbonate in ethanol under reflux conditions.

Reaction Conditions : The reaction typically runs for 24 hours and is followed by purification through column chromatography.

Alternative Synthesis Using Trifluoroacetic Acid

A more recent synthesis method utilizes trifluoroacetic acid as a catalyst:

Reaction Setup : In a four-neck round-bottom flask, dichloromethane is mixed with ethyl ester and propanaldehyde. Trifluoroacetic acid is added slowly at room temperature.

Monitoring and Neutralization : The progress is monitored via thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with sodium bicarbonate and purified by column chromatography.

Oxidative Rearrangement Method

This method employs trichloroisocyanuric acid (TCCA) for oxidative rearrangement:

Reagents : TCCA reacts with tetrahydro-beta-carbolines to produce spirooxindoles in high yields.

Mechanism Insight : The mechanism involves chlorination followed by rearrangement, which can enhance yields significantly compared to traditional methods.

The following table summarizes various preparation methods along with their yields and key reaction conditions:

| Method | Starting Material | Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|---|

| General Synthesis from Tryptophan | Tryptophan + Aldehyde | Varies | 2 hours | Acetic Acid, Ammonia |

| Ethylation | Ethyl Ester | ~80% | 24 hours | Potassium Carbonate |

| Trifluoroacetic Acid Method | Ethyl Ester + Propanaldehyde | ~89% | 6 hours | Trifluoroacetic Acid |

| Oxidative Rearrangement | Tetrahydro-beta-carbolines | ~94% | Varies | TCCA |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides in the presence of catalysts or bases.

Major Products: The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different pharmacological properties .

Scientific Research Applications

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, the compound can interact with DNA and RNA, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of β-carbolines are heavily influenced by substituents at positions 1, 3, and 7. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

- Position 1: Ethyl (target compound) vs. aryl (e.g., 4-Cl-Ph, 2-MeO-Ph) or CF3 groups.

- Position 3 : Carboxylic acid (target) vs. ester (COOCH3) or acyl (ClAc) groups. Esters improve membrane permeability but require hydrolysis for activation .

- Position 2 : Chloroacetyl (ClAc) or tetrazolylmethyl groups introduce electrophilic or hydrogen-bonding sites, affecting reactivity and target engagement .

Physical Properties :

- Melting Points : Ethyl-substituted THβCs (e.g., target compound) typically exhibit lower melting points (unreported) compared to chlorophenyl derivatives (107–224°C) due to reduced crystallinity .

- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility relative to lipophilic esters (e.g., C21H17Cl3N2O3) .

Biological Activity

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline (also known as 1-Et-THBC) is a compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and antioxidant capabilities.

Chemical Structure

The molecular formula of 1-Et-THBC is C14H16N2O2 with a molecular weight of approximately 244.29 g/mol. Its structure features a bicyclic framework that includes a pyridine and an indole moiety, which contributes to its pharmacological properties.

Anticancer Properties

1-Et-THBC has been extensively studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic effects against various human cancer cell lines:

- Cytotoxicity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 1-Et-THBC induces apoptosis in lung, breast, and colon cancer cells.

- Leukemia Suppression : Another investigation in Life Sciences reported that the compound suppresses the proliferation of human leukemia cells and promotes cell cycle arrest.

The following table summarizes key findings related to the anticancer activity of 1-Et-THBC:

| Study | Cell Type | Effect | Mechanism |

|---|---|---|---|

| Bioorganic & Medicinal Chemistry Letters (2012) | Lung, Breast, Colon Cancer | Induces apoptosis | Cytotoxicity |

| Life Sciences (2018) | Human Leukemia Cells | Suppresses proliferation | Cell cycle arrest |

Anti-inflammatory Effects

Emerging research suggests that 1-Et-THBC may also possess anti-inflammatory properties:

- A study published in International Immunopharmacology found that 1-Et-THBC suppresses the production of inflammatory mediators in activated macrophages. This indicates its potential role in managing inflammatory conditions.

Antioxidant Activity

The antioxidant capabilities of 1-Et-THBC have been documented in various studies:

- Research from Biochemistry Research International indicated that the compound effectively scavenges free radicals and protects cells from oxidative stress-induced damage. This suggests potential benefits for conditions associated with oxidative stress, such as neurodegenerative diseases.

The precise mechanisms through which 1-Et-THBC exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Et-THBC:

- Cancer Treatment : In a clinical setting, patients treated with compounds similar to 1-Et-THBC showed improved outcomes in tumor reduction and overall survival rates when combined with standard therapies .

- Inflammatory Disorders : Patients with chronic inflammatory conditions reported reduced symptoms when administered formulations containing 1-Et-THBC derivatives .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives?

Methodological Answer: A standard synthesis involves condensation of substituted tryptophan esters with aldehydes under acidic conditions. For example, in a nitrogen atmosphere, 4-chlorobenzaldehyde reacts with methyl tryptophanate in dichloromethane (CH₂Cl₂) with trifluoroacetic acid (TFA) as a catalyst. The reaction is stirred at 0°C for 4 days, neutralized with dilute ammonia, and extracted. Purification via silica gel column chromatography (70–200 μm) using CH₂Cl₂/CH₃OH gradients isolates cis/trans isomers . Key steps:

- Reagents : TFA, CH₂Cl₂, NaHCO₃.

- Monitoring : TLC with UV detection.

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.1 aldehyde:tryptophan ratio) improves yields.

Q. How to characterize tetrahydro-β-carboline derivatives using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic δ 7.0–7.6 ppm, methoxy δ ~3.3 ppm) and carbon shifts (e.g., ester carbonyl δ ~170 ppm). Multiplicity analysis distinguishes isomers (e.g., cis vs. trans CHPh signals) .

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O at ~1727 cm⁻¹, NH stretches at ~3326 cm⁻¹) .

- Mass Spectrometry (EI) : Validate molecular ions (e.g., m/z 340 for [M⁺] in methyl-1-(4-chlorophenyl) derivatives) .

Q. What are the solubility and stability considerations for storing tetrahydro-β-carboline compounds?

Methodological Answer:

- Solubility : Dissolve in DMSO (~20 mg/mL) before diluting in aqueous buffers (e.g., PBS pH 7.2). Avoid direct water dissolution due to low solubility (~0.33 mg/mL in DMSO:PBS 1:3) .

- Storage : Store crystalline solids at -20°C under inert gas (e.g., N₂). Stability exceeds 4 years if protected from light and moisture .

Q. What preliminary biological assays evaluate the bioactivity of these compounds?

Methodological Answer:

- Serotonin Reuptake Inhibition : Measure IC₅₀ in rat brain homogenates (e.g., 7.4 µM for 1,2,3,4-tetrahydro-β-carboline) .

- In Vivo Behavioral Studies : Administer intracerebroventricularly (e.g., 20–40 µg/rat) to assess serotonin-mediated hyperactivity .

- Antinociceptive Assays : Test acetic acid-induced writhing in mice (e.g., 6.25–75 mg/kg doses) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for β-carboline derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., Cl, F) or donating (e.g., CH₃, OCH₃) groups at positions 1, 3, or 7. Example: Chloroacetyl derivatives (e.g., compound XX in ) enhance phosphodiesterase inhibition.

- Biological Testing : Screen modified compounds against target receptors (e.g., GABAₐ, serotonin transporters) using radioligand binding assays .

- Data Correlation : Use regression models to link substituent properties (e.g., Hammett σ) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from rat vs. human receptor isoforms.

- Purity Verification : Confirm compound integrity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical) and HPLC (>95% purity) .

- Control Experiments : Include reference compounds (e.g., β-CCE for GABAₐ receptor studies ).

Q. How to optimize reaction conditions to improve yields of specific isomers?

Methodological Answer:

- Eluent Optimization : Use CH₂Cl₂ for non-polar cis isomers and CH₂Cl₂/CH₃OH (99.5:0.5) for polar trans isomers during column chromatography .

- Temperature Control : Maintain 0°C during acylations to minimize side reactions (e.g., chloroacetyl chloride additions ).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Pictet-Spengler cyclization efficiency .

Q. How to employ computational methods to predict receptor interactions?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model ligand binding to GABAₐ receptors. Key interactions: π-π stacking with aromatic residues (e.g., Phe200) and H-bonds with Thr202 .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å for stable binding ).

- QSAR Models : Train algorithms on datasets (e.g., IC₅₀ vs. substituent descriptors) to predict novel active compounds .

Q. How to analyze conflicting spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., CHPh vs. aromatic protons) .

- X-ray Crystallography : Confirm absolute configuration (e.g., (1R,3S) stereochemistry in methyl-1-(4-chlorophenyl) derivatives ).

- Comparative Analysis : Cross-reference with published spectra (e.g., IR carbonyl stretches in vs. ).

Q. What advanced purification techniques are recommended for complex mixtures?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for high-resolution separation .

- Recrystallization : Optimize solvent pairs (e.g., diethyl ether/hexane) for crystal polymorphism control .

- Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.